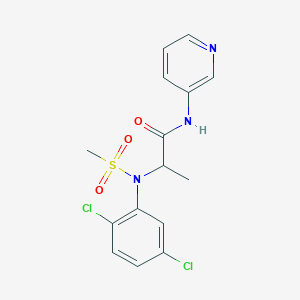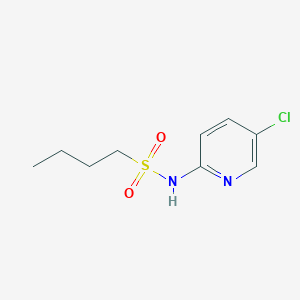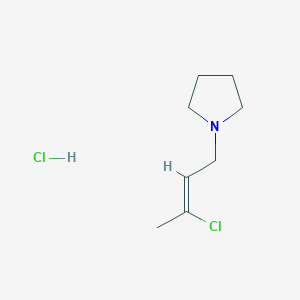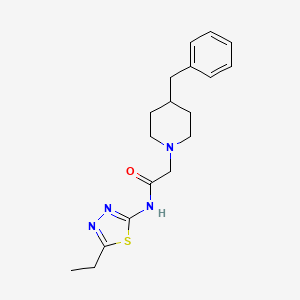![molecular formula C18H18N2O5 B5329120 7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5329120.png)
7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as PD-404182 and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of PD-404182 is not fully understood, but it is believed to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. The inhibition of this enzyme leads to DNA damage and cell death. PD-404182 has also been found to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle.
Biochemical and Physiological Effects:
PD-404182 has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. PD-404182 has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of PD-404182 is its potential as a chemotherapeutic agent. It has been found to exhibit significant activity against various cancer cells, making it a potential candidate for further research. However, one of the limitations of PD-404182 is its cytotoxicity, which may limit its use in clinical settings. Additionally, the mechanism of action of PD-404182 is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for PD-404182 research. One potential direction is the development of more potent and selective analogs of PD-404182. Additionally, further research is needed to fully understand the mechanism of action of this compound. PD-404182 may also have potential applications in the treatment of other diseases, such as bacterial and fungal infections. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, PD-404182 is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit significant biological activity, making it a potential candidate for various scientific research applications. Further research is needed to fully understand the mechanism of action of PD-404182 and explore its potential applications.
Méthodes De Synthèse
PD-404182 can be synthesized through a multi-step process that involves the reaction of 1,2-diaminocyclohexane with phenoxyacetyl chloride, followed by the reaction with furoyl chloride. The final product can be obtained through the reaction of the intermediate with oxalyl chloride and dimethylformamide. The purity of the compound can be confirmed through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
PD-404182 has been found to exhibit significant biological activity, making it a potential candidate for various scientific research applications. One of the primary applications of this compound is in the field of cancer research. PD-404182 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
9-(5-phenoxyfuran-2-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-16(20-10-4-9-18(12-20)11-19-17(22)25-18)14-7-8-15(24-14)23-13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJPTGBEIMZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)


![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)

